molecular formula C16H14N2O2 B1302442 3-(2-nitro-1-phenylethyl)-1H-indole CAS No. 51626-47-2

3-(2-nitro-1-phenylethyl)-1H-indole

Cat. No.: B1302442
CAS No.: 51626-47-2
M. Wt: 266.29 g/mol
InChI Key: NTQBCZPFTAELGC-UHFFFAOYSA-N
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Description

3-(2-nitro-1-phenylethyl)-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely used in the synthesis of bioactive natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-(2-nitro-1-phenylethyl)-1H-indole involves the Friedel–Crafts alkylation of indoles with nitroalkenes. This reaction can be mediated by visible light using rose bengal as a photosensitizer in an environmentally benign water medium . The reaction proceeds smoothly under visible light irradiation, yielding the desired product in moderate to good yields.

Another method involves a one-pot synthesis from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives. This method utilizes palladium on carbon (Pd/C) as a catalyst and ethylene as a hydrogen donor . The reaction conditions include the use of ethanol and dimethylformamide (DMF) as solvents, and the reaction is carried out at room temperature for 48 hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-nitro-1-phenylethyl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions typically use reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products Formed

    Reduction: The major product formed from the reduction of this compound is 3-(2-amino-1-phenylethyl)-1H-indole.

    Substitution: The major products formed from electrophilic substitution reactions depend on the specific substituent introduced to the indole ring.

Scientific Research Applications

3-(2-nitro-1-phenylethyl)-1H-indole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(2-nitro-1-phenylethyl)-1H-indole: Unique for its specific nitro and phenylethyl substituents.

    This compound derivatives: Compounds with similar structures but different substituents on the indole ring or phenylethyl group.

Uniqueness

This compound is unique due to its specific combination of a nitro group and a phenylethyl group attached to the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2-nitro-1-phenylethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-18(20)11-15(12-6-2-1-3-7-12)14-10-17-16-9-5-4-8-13(14)16/h1-10,15,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQBCZPFTAELGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372391
Record name 3-(2-nitro-1-phenylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51626-47-2
Record name 3-(2-nitro-1-phenylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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